molecular formula C17H16N4OS B2639007 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea CAS No. 2034241-30-8

1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2639007
CAS No.: 2034241-30-8
M. Wt: 324.4
InChI Key: IKJGKQZFDUKQPY-UHFFFAOYSA-N
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Description

1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea is an organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the thiophene ring: The thiophene ring is introduced via a coupling reaction with the pyrazine derivative.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a different position of the tolyl group.

    1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(m-tolyl)urea: Another positional isomer with the tolyl group in the meta position.

    1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the thiophene and pyrazine rings, along with the o-tolyl group, contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-12-5-2-3-6-13(12)21-17(22)20-11-14-16(19-9-8-18-14)15-7-4-10-23-15/h2-10H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJGKQZFDUKQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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